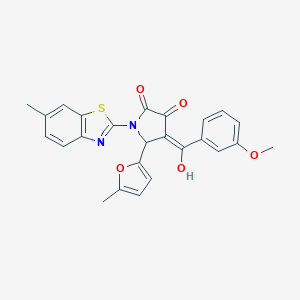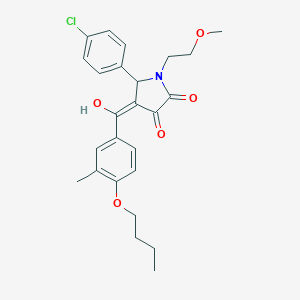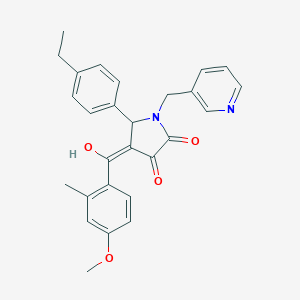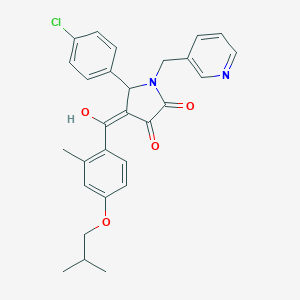![molecular formula C17H15ClN4OS B266885 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole ureas, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and viral replication. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation. In addition, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the replication of the influenza virus by interfering with viral entry and replication.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In addition, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to inhibit viral replication by interfering with viral entry and replication.
実験室実験の利点と制限
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments. It has been shown to have some toxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another area of research is to optimize the synthesis of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea to improve its purity and yield. Additionally, further studies are needed to investigate the potential toxic effects of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea on normal cells and to optimize its use in therapeutic applications. Finally, the potential use of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
合成法
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized using a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 3,4-dimethylphenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea in the presence of a catalyst to yield 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea. The synthesis of 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been optimized to achieve high yields and purity, making it suitable for further studies.
科学的研究の応用
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have antiviral activity against the influenza virus.
特性
製品名 |
1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea |
|---|---|
分子式 |
C17H15ClN4OS |
分子量 |
358.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-3-4-12(9-11(10)2)15-21-22-17(24-15)20-16(23)19-14-7-5-13(18)6-8-14/h3-9H,1-2H3,(H2,19,20,22,23) |
InChIキー |
OJANVDBMMBPNPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)

![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)




![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)

